molecular formula C17H22N2O B6317928 Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine CAS No. 179055-60-8

Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine

Cat. No.: B6317928
CAS No.: 179055-60-8
M. Wt: 270.37 g/mol
InChI Key: RJICJPSLDGXBHT-UHFFFAOYSA-N
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Description

Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine is a compound that features a cycloheptyl group attached to a benzylamine moiety, which is further substituted with an oxazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine typically involves multiple steps, starting with the preparation of the oxazole ring and the benzylamine moiety. One common approach is to first synthesize 4-(oxazol-5-yl)benzaldehyde, which can then be reacted with cycloheptylamine under reductive amination conditions to yield the desired product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole carboxylic acids, while reduction can produce cycloheptyl-(4-oxazol-5-yl-benzyl)amine derivatives with altered functional groups.

Scientific Research Applications

Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the benzylamine moiety can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate
  • 4-(oxazol-5-yl)benzaldehyde

Uniqueness

Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-2-4-6-16(5-3-1)19-11-14-7-9-15(10-8-14)17-12-18-13-20-17/h7-10,12-13,16,19H,1-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJICJPSLDGXBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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